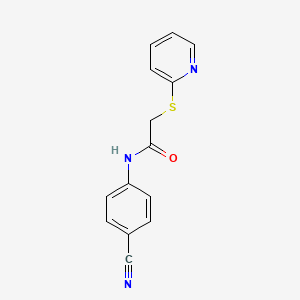

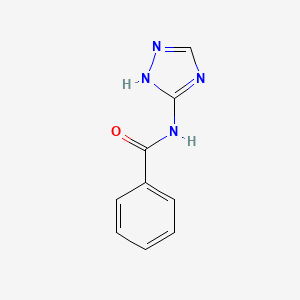

N-(4-cyanophenyl)-2-(2-pyridinylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(4-cyanophenyl)-2-(2-pyridinylthio)acetamide involves complex chemical pathways. For instance, compounds synthesized from chiral amino acids, introducing alkyl and aryl substituents, have shown to possess significant biological activity. The synthesis process often involves regioselective attacks and/or cyclization, demonstrating the compound's versatility in forming diverse heterocyclic derivatives (Costello et al., 1991). Another example involves the reaction of amino compounds with ethyl cyanoacetate, leading to various heterocyclic compounds with significant antitumor activities, showcasing the compound's potential in medicinal chemistry (Shams et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds reveals a complex arrangement of atoms and bonds that contribute to their biological and chemical properties. Studies on the crystal structure and molecular docking analysis of similar compounds have provided insights into their potential as anticancer drugs, highlighting the importance of the molecular structure in determining the compound's functionality (Sharma et al., 2018).

Chemical Reactions and Properties

Compounds with similar structures to N-(4-cyanophenyl)-2-(2-pyridinylthio)acetamide have been utilized as synthons in the synthesis of heterocyclic compounds. Their reactivity and chemical reactions are pivotal in the development of polyfunctionalized heterocyclic compounds, serving as building blocks for further chemical synthesis (Gouda, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis of Novel Heterocyclic Compounds

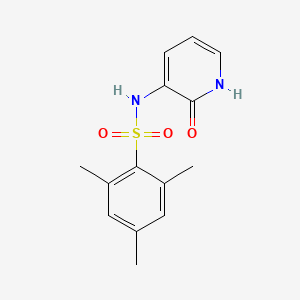

A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. The derivatives were obtained through reactions involving cyanoacetamide, with the synthesized compounds showing promising antibacterial and antifungal activities.

Antitumor Activity of Polyfunctionally Substituted Compounds

Research by Shams et al. (2010) detailed the synthesis of heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These derivatives displayed significant antiproliferative activity against various human cancer cell lines, highlighting their potential in antitumor treatments.

Chemoselective Acetylation for Antimalarial Drugs

A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, utilized Novozym 435 as a catalyst. This process, explored by Magadum and Yadav (2018), demonstrates an efficient method for producing key intermediates in drug synthesis.

Physicochemical and Pharmacokinetic Studies

In Vivo and In Vitro Evaluations

A significant contribution by Fayed et al. (2021) involved the synthesis of a novel class of 2(1H)-pyridone molecules. These compounds underwent extensive in vitro and in vivo testing, displaying anti-inflammatory, ulcerogenic, and antipyretic characteristics. Furthermore, the study included in-silico predictions to assess the physicochemical and ADME traits of the synthesized compounds.

Eigenschaften

IUPAC Name |

N-(4-cyanophenyl)-2-pyridin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-9-11-4-6-12(7-5-11)17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZKOIHFXLRELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)